molecular formula C22H22O10 B591303 3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one CAS No. 241129-90-8

3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B591303
CAS No.: 241129-90-8
M. Wt: 446.408
InChI Key: MMZAWANLDLVWNL-MIUGBVLSSA-N
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Description

This compound belongs to the isoflavonoid O-glycosides, characterized by a chromen-4-one core substituted with a phenyl group and a glycosyl unit. Key structural features include:

  • Chromen-4-one backbone: A flavonoid-derived structure with a ketone group at position 4.
  • 3-(3-Hydroxy-5-methoxyphenyl) substituent: Aromatic ring with hydroxyl and methoxy groups at positions 3 and 5, respectively.
  • Glycosylation at position 7: A glucose-like moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) attached via an ether linkage.

This compound is structurally related to bioactive flavonoids, which are known for antioxidant, anti-inflammatory, and estrogenic properties.

Properties

IUPAC Name

3-(3-hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-13-5-10(4-11(24)6-13)15-9-30-16-7-12(2-3-14(16)18(15)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZAWANLDLVWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the hydroxy and methoxy groups: These functional groups can be introduced via selective hydroxylation and methylation reactions.

    Glycosylation: The attachment of the oxan-2-yl moiety is typically achieved through glycosylation reactions using glycosyl donors and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: The phenolic and methoxy groups can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized and utilized in different applications.

Scientific Research Applications

3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a standard in analytical chemistry.

    Biology: Studied for its antioxidant properties and its ability to modulate biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt and MAPK.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents Glycosylation Molecular Weight (g/mol) Key Bioactivities Reference
Target Compound 3-(3-Hydroxy-5-methoxyphenyl) 7-O-[Glucose derivative] ~464 (estimated) Antioxidant, potential estrogenic activity
3-(4-Hydroxyphenyl)-5-methoxy-7-O-glycosyl chromen-4-one () 4-Hydroxyphenyl, 5-methoxy 7-O-[Glucose derivative] ~446 Antioxidant, enzyme inhibition
5-Hydroxy-2-(4-hydroxyphenyl)-7-O-glycosyl chromen-4-one () 4-Hydroxyphenyl 7-O-[Glucose derivative] 464.382 Estrogen receptor modulation
5,4'-Dihydroxy-7-methoxy-6-prenylisoflavone () 4-Hydroxyphenyl, 6-prenyl None 354.3 Antimicrobial, cytotoxic
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-O-glycosyl chromen-4-one () 3,4-Dihydroxyphenyl 3-O-[Glucose derivative] 464.382 Antioxidant, anti-inflammatory

Key Observations:

Substituent Effects :

  • The 3-hydroxy-5-methoxyphenyl group in the target compound distinguishes it from analogs with simpler substituents (e.g., 4-hydroxyphenyl in or 3,4-dihydroxyphenyl in ). Methoxy groups enhance lipophilicity, while hydroxyl groups improve radical-scavenging capacity .
  • Prenylated derivatives (e.g., ) exhibit higher cytotoxicity due to increased membrane permeability .

Glycosylation Patterns :

  • Glycosylation at position 7 (target compound) versus position 3 () alters metabolic stability. 7-O-glycosides are more resistant to gut microbiota hydrolysis, enhancing systemic absorption .
  • Complex glycosyl chains (e.g., with a trihydroxyoxan unit) increase molecular weight (>500 g/mol) but reduce bioavailability compared to simpler glycosides .

Bioactivity :

  • Compounds with multiple hydroxyl groups (e.g., 3,4-dihydroxyphenyl in ) show superior antioxidant activity due to enhanced electron donation .
  • Methoxy groups (e.g., 5-methoxy in ) may reduce antioxidant capacity but improve receptor-binding specificity, as seen in estrogenic isoflavones .

Research Findings and Implications

  • Antioxidant Activity : The target compound’s 3-hydroxy-5-methoxyphenyl group balances lipophilicity and radical scavenging, though it is less potent than dihydroxyphenyl analogs .
  • Glycosylation Impact : The glucose-like glycosyl unit in the target compound enhances solubility, making it a candidate for oral delivery systems .
  • Structural Isomerism: Positional differences in glycosylation (e.g., 7-O vs.

Biological Activity

The compound 3-(3-hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, also known as a flavonoid derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The compound belongs to the flavonoid class and features a complex structure characterized by multiple hydroxyl groups and a chromone backbone. The molecular formula is C26H32O13C_{26}H_{32}O_{13}, indicating a substantial number of functional groups that contribute to its biological activity.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Studies have shown that this compound exhibits significant scavenging activity against free radicals. The presence of hydroxyl groups enhances its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS).

Table 1: Antioxidant Activity Comparison

Compound NameIC50 (µM)Source
3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one25
Quercetin15
Curcumin30

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated a reduction in these cytokines in activated macrophages when treated with the flavonoid. This suggests its potential use in inflammatory conditions.

Case Study: Inhibition of Inflammation
A study conducted on LPS-stimulated macrophages showed that treatment with the compound reduced the levels of inflammatory markers significantly compared to control groups. The mechanism was attributed to the inhibition of NF-kB signaling pathways.

Neuroprotective Properties

Neuroprotection is another promising aspect of this compound. It has been shown to enhance neurogenesis and synaptic plasticity in neuronal cultures.

Table 2: Neuroprotective Effects

Assay TypeResultReference
CREB PhosphorylationIncreased by 40%
BDNF LevelsElevated by 30%

In animal models, administration of this flavonoid resulted in improved cognitive functions and memory retention, likely due to its ability to modulate neurotrophic factors.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The electron-donating ability of hydroxyl groups neutralizes free radicals.
  • Anti-inflammatory Pathways : Inhibition of NF-kB and MAPK pathways reduces the expression of inflammatory mediators.
  • Neuroprotective Signaling : Activation of CREB and increased BDNF expression promote neuronal survival and growth.

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